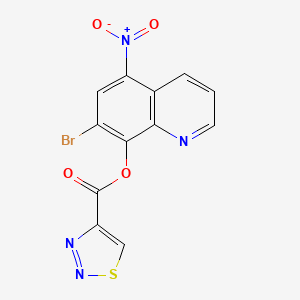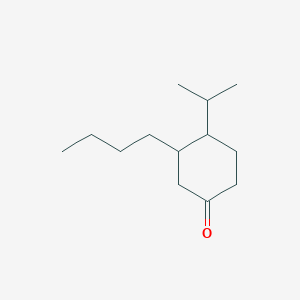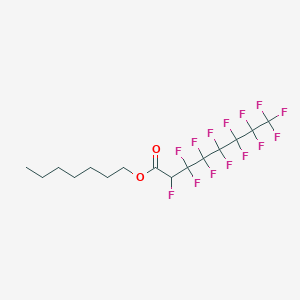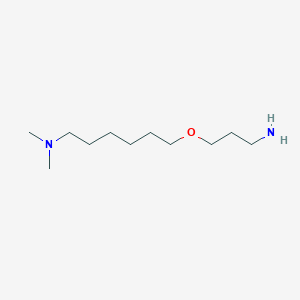![molecular formula C16H11ClO2 B14301196 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride CAS No. 113576-12-8](/img/structure/B14301196.png)
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is an organic compound that belongs to the class of aromatic compounds It features a benzoyl chloride group attached to a benzene ring, which is further substituted with a formylphenyl group through an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles replace the chloride ion.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) for bromination, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products
Bromination: 4-[2-(4-Bromophenyl)ethenyl]benzoyl chloride
Nitration: 4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride
Reduction: 4-[2-(4-Hydroxyphenyl)ethenyl]benzoyl chloride
科学的研究の応用
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
作用機序
The mechanism of action of 4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride involves its reactive functional groups. The benzoyl chloride group can form covalent bonds with nucleophiles, making it useful in coupling reactions. The formyl group can participate in various organic transformations, such as condensation reactions, which are essential in synthesizing complex molecules. The ethenyl linkage provides a conjugated system that can enhance the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
4-[2-(4-Formylphenyl)ethenyl]benzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.
4-Phenylbenzyl chloride: Lacks the formyl and ethenyl groups, making it less reactive in certain types of reactions.
4-[2-(4-Nitrophenyl)ethenyl]benzoyl chloride: Contains a nitro group instead of a formyl group, altering its reactivity and applications.
Uniqueness
4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride is unique due to the presence of both a formyl group and a benzoyl chloride group, which provide a combination of reactivity and versatility in organic synthesis. The ethenyl linkage also contributes to its distinct chemical properties, making it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
113576-12-8 |
|---|---|
分子式 |
C16H11ClO2 |
分子量 |
270.71 g/mol |
IUPAC名 |
4-[2-(4-formylphenyl)ethenyl]benzoyl chloride |
InChI |
InChI=1S/C16H11ClO2/c17-16(19)15-9-7-13(8-10-15)2-1-12-3-5-14(11-18)6-4-12/h1-11H |
InChIキー |
GFRHPEFNMNJKDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)



